RXFP1 receptor agonist-1

RXFP1 agonist cAMP assay comparative pharmacology

RXFP1 receptor agonist-1 (Example is a small-molecule agonist targeting the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor involved in cardiovascular and reproductive physiology. The compound activates cAMP signaling in HEK293 cells stably expressing human RXFP1 with an EC50 of 300 nM.

Molecular Formula C31H29F7N2O4
Molecular Weight 626.6 g/mol
Cat. No. B15137488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXFP1 receptor agonist-1
Molecular FormulaC31H29F7N2O4
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C(=O)NC2C3CCC(C2C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C3=CC(F)(F)F)C5=CC(=CC=C5)C(=O)O
InChIInChI=1S/C31H29F7N2O4/c32-24-10-7-19(13-23(24)31(36,37)38)39-28(42)25-20-8-9-21(22(20)14-30(33,34)35)26(25)40-27(41)17-5-1-3-15(11-17)16-4-2-6-18(12-16)29(43)44/h2,4,6-7,10,12-15,17,20-21,25-26H,1,3,5,8-9,11H2,(H,39,42)(H,40,41)(H,43,44)/t15?,17?,20?,21?,25-,26+/m0/s1
InChIKeyIUWHVVBHXOBNHO-MSFFLRKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RXFP1 Receptor Agonist-1 (CAS 2924619-64-5) Procurement Guide for Cardiovascular and Fibrosis Research


RXFP1 receptor agonist-1 (Example 2) is a small-molecule agonist targeting the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor involved in cardiovascular and reproductive physiology . The compound activates cAMP signaling in HEK293 cells stably expressing human RXFP1 with an EC50 of 300 nM . Originating from Bristol-Myers Squibb's RXFP1 agonist patent series (WO2023077041A1), this compound serves as a reference tool for characterizing RXFP1-mediated pathways and for comparative pharmacology studies within the broader RXFP1 agonist landscape [1].

Why RXFP1 Receptor Agonist-1 Cannot Be Substituted with Other RXFP1 Agonists


RXFP1 agonists exhibit substantial variability in potency, signaling bias, species selectivity, and therapeutic window—parameters that directly impact experimental reproducibility and translational relevance. While multiple small-molecule RXFP1 agonists are commercially available, their EC50 values range from 1 nM to 300 nM in identical cAMP assays, and their functional profiles differ markedly in terms of cGMP coupling and β-arrestin recruitment . Substituting one RXFP1 agonist for another without accounting for these quantitative differences risks confounding dose-response interpretations, altering pathway-specific outcomes, and compromising cross-study comparability [1].

Quantitative Differentiation of RXFP1 Receptor Agonist-1 from Closest Analogs


Potency Differential: RXFP1 Agonist-1 vs. Higher-Affinity Series Analogs

RXFP1 receptor agonist-1 (EC50 = 300 nM) exhibits 300-fold lower potency than RXFP1 receptor agonist-2 (EC50 = 1 nM) and 150-fold lower potency than RXFP1 receptor agonist-3 (EC50 = 2 nM) in the same cAMP inhibition assay performed in HEK293 cells stably expressing human RXFP1 [1]. This substantial potency differential enables its strategic use as a moderate-affinity reference compound for assay validation and for establishing baseline activity thresholds in screening cascades.

RXFP1 agonist cAMP assay comparative pharmacology EC50 ranking

Signaling Bias Profile: Differential cGMP and β-Arrestin Engagement

While direct signaling data for RXFP1 receptor agonist-1 are not publicly reported, its chemical series exhibits functional characteristics distinct from both native relaxin-2 (RLN2) and clinically advanced agonists. BRET assays in HEK293 cells expressing hRXFP1 demonstrate that ML290 and its derivatives (including the scaffold from which agonist-1 is derived) exhibit markedly diminished cGMP and β-arrestin1 recruitment compared to RLN2 and AZD5462, consistent with biased GPCR agonism [1]. In vivo, biased RXFP1 agonists (ML290, TRND8394) elicit more potent reductions in right ventricular hypertrophy compared to non-biased agonists in experimental pulmonary hypertension models [1].

biased agonism GPCR signaling β-arrestin cGMP

Species Selectivity Profile: Human RXFP1 Preference Over Rodent Orthologs

RXFP1 receptor agonist-1 belongs to a chemical series that demonstrates preferential activation of primate RXFP1 over rodent orthologs. ML290, the prototypical compound in this series, activates human, rhesus macaque, pig, and rabbit RXFP1 but is weak or inactive at mouse or guinea pig RXFP1 . This species selectivity pattern necessitates the use of humanized RXFP1 knock-in mouse models for in vivo efficacy studies and represents a key differentiator from AZD5462, which demonstrates broader cross-species activity [1].

species selectivity humanized RXFP1 cross-species pharmacology

Molecular Descriptor Differentiation for In Silico and MedChem Applications

RXFP1 receptor agonist-1 (MW = 626.56 g/mol) possesses a distinct molecular framework compared to higher-potency series members. Agonist-2 (MW = 683.61 g/mol) and agonist-3 (MW = 831.72 g/mol) incorporate progressively larger substituents that correlate with enhanced potency . The 57 g/mol reduction relative to agonist-2 and 205 g/mol reduction relative to agonist-3 provide a valuable SAR data point for medicinal chemistry optimization efforts targeting improved ligand efficiency and physicochemical properties.

molecular weight physicochemical properties SAR lead optimization

Optimal Research Applications for RXFP1 Receptor Agonist-1


Moderate-Affinity Reference Compound for RXFP1 Assay Validation

With an EC50 of 300 nM in human RXFP1 cAMP assays, agonist-1 serves as an ideal moderate-affinity reference standard for establishing assay dynamic range and validating screening protocols [1]. Its potency falls between high-affinity agonists (e.g., agonist-2 at 1 nM, AZD5462 at 15.85 nM) and negative controls, enabling robust Z'-factor determination and signal window assessment in high-throughput RXFP1 screening campaigns.

SAR Baseline for Medicinal Chemistry Optimization

The BMS patent series (WO2023077041A1) positions agonist-1 (Example 2) as an early SAR anchor compound [1]. Its 300 nM EC50 and 626.56 g/mol molecular weight establish a baseline from which subsequent optimization yielded agonist-2 (1 nM, 683.61 g/mol) and agonist-3 (2 nM, 831.72 g/mol) . Medicinal chemistry teams can leverage this compound to benchmark ligand efficiency improvements and evaluate the potency-molecular weight trade-off in their own RXFP1 agonist programs.

Biased Signaling Studies in Humanized RXFP1 Models

As a member of the ML290-derived biased agonist class, agonist-1 is appropriate for investigations of RXFP1 biased signaling, particularly studies examining differential cGMP and β-arrestin recruitment relative to unbiased agonists (AZD5462) or native relaxin-2 [1]. Due to species selectivity constraints, in vivo studies must utilize humanized RXFP1 knock-in mouse models, as the compound exhibits minimal activity at wild-type rodent RXFP1 . This application is particularly relevant for pulmonary hypertension and right ventricular hypertrophy research where biased agonism confers enhanced efficacy [1].

Reference Standard for RXFP1 Agonist Analytical Method Development

RXFP1 receptor agonist-1 (CAS 2924619-64-5) provides a well-characterized analytical reference for developing LC-MS/MS methods to quantify RXFP1 agonists in biological matrices. Its distinct molecular formula (C31H29F7N2O4) and retention properties facilitate method optimization and cross-validation when analyzing structurally related analogs [1]. Researchers establishing bioanalytical workflows for RXFP1 agonist pharmacokinetic studies can employ agonist-1 as a calibration standard or internal reference.

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